4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde

Ellipticine synthesis Regioselective cyclization Pyridocarbazole alkaloids

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde (CAS 72237-78-6), systematically named 6-methoxy-1,4-dimethyl-4,9-dihydro-3H-carbazole-2-carbaldehyde, is a partially saturated carbazole derivative bearing a reactive 2-carbaldehyde group, a 6-methoxy substituent, and methyl groups at positions 1 and With molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol , it belongs to the 3,4-dihydrocarbazole class and serves as a critical late-stage intermediate in the synthesis of 1-substituted ellipticine alkaloids, specifically the antitumor clinical candidate retelliptine. The compound is distinguished from its fully aromatic analogs by the presence of a partially hydrogenated ring that enables controlled oxidative aromatization as a key synthetic step.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 72237-78-6
Cat. No. B12671939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde
CAS72237-78-6
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O
InChIInChI=1S/C16H17NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-5,7-9,17H,6H2,1-3H3
InChIKeyNMQSCTOGZSRWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde (CAS 72237-78-6): Structural Identity and Compound Class


4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde (CAS 72237-78-6), systematically named 6-methoxy-1,4-dimethyl-4,9-dihydro-3H-carbazole-2-carbaldehyde, is a partially saturated carbazole derivative bearing a reactive 2-carbaldehyde group, a 6-methoxy substituent, and methyl groups at positions 1 and 4. With molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol , it belongs to the 3,4-dihydrocarbazole class and serves as a critical late-stage intermediate in the synthesis of 1-substituted ellipticine alkaloids, specifically the antitumor clinical candidate retelliptine [1]. The compound is distinguished from its fully aromatic analogs by the presence of a partially hydrogenated ring that enables controlled oxidative aromatization as a key synthetic step.

Why Generic Substitution Fails for 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde (CAS 72237-78-6)


Substituting 4,9-dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde with a seemingly similar carbazole-2-carbaldehyde or carbazole-3-carbaldehyde is not chemically valid because the precise combination of the 4,9-dihydro oxidation state, the 2-carbaldehyde regiochemistry, and the 6-methoxy-1,4-dimethyl substitution pattern collectively dictates the compound's unique reactivity in the Knoevenagel condensation–azide cyclization sequence that constructs the pyrido[4,3-b]carbazole skeleton [1]. The 3-formyl positional isomer leads to a fundamentally different cyclization trajectory yielding ellipticine rather than 1-substituted ellipticines, while the fully aromatic 9H-carbazole analog lacks the dihydro moiety required for the controlled MnO2-mediated aromatization step that immediately follows [2]. Generic replacement with an unsubstituted carbazole aldehyde or a 1,4-dimethyl-6-methoxycarbazole lacking the aldehyde group would derail the entire multi-step synthetic sequence.

Quantitative Differentiation Evidence for 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde (CAS 72237-78-6) vs. Closest Analogs


Regiochemical Differentiation: 2-Carbaldehyde vs. 3-Carbaldehyde in Pyrido[4,3-b]carbazole Ring Construction

The target compound's 2-carbaldehyde group directs the Knoevenagel condensation with malonic acid to form a trans-acrylic acid at C-2, which after azide formation and thermal cyclization in diphenyl ether yields the pyrido[4,3-b]carbazol-1(2H)one scaffold—the only pathway that provides access to 1-substituted ellipticines such as retelliptine [1]. In contrast, the alternative intermediate 3-formyl-1,4-dimethylcarbazole (CAS 14501-66-7), used in the classical Vilsmeier-Haack route, condenses at C-3 and leads to ellipticine itself with a reported overall synthetic yield of only 3%–14% [2]. The 2-carbaldehyde regiochemistry is therefore not interchangeable; selecting the wrong positional isomer redirects the entire synthetic outcome away from the therapeutically explored 1-amino-substituted pyridocarbazole series.

Ellipticine synthesis Regioselective cyclization Pyridocarbazole alkaloids

Oxidation State Differentiation: 4,9-Dihydro vs. Fully Aromatic 9H-Carbazole-2-carbaldehyde Analogs

The target compound exists in the 4,9-dihydro oxidation state (C16H17NO2, MW 255.31, XlogP 2.6), which is deliberately preserved to enable the subsequent MnO2-mediated aromatization to 6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde (C16H15NO2, MW 253.30, predicted boiling point 477.5°C) . This controlled aromatization step is essential because direct handling of the fully aromatic 2-formyl carbazole would bypass the required synthetic sequence; the dihydro form also exhibits distinct solubility and chromatographic behavior due to its lower calculated lipophilicity (XlogP 2.6 vs. LogP ~3.94 for the non-formyl analog 1,4-dimethyl-6-methoxycarbazole) [1]. The molecular weight difference of 2.0 Da (255.31 vs. 253.30) and the boiling point difference of approximately 11°C (466.2°C vs. 477.5°C at 760 mmHg) between the dihydro and aromatic forms further enable analytical discrimination during reaction monitoring.

Controlled aromatization Dihydrocarbazole chemistry Synthetic intermediate stability

Substitution Pattern Uniqueness: 6-Methoxy, 1,4-Dimethyl, 2-Formyl Combination vs. Parent Carbazole-2-carbaldehyde

The target compound carries a unique triple-substitution pattern—6-methoxy, 1,4-dimethyl, and 2-formyl—that differentiates it from the parent 9H-carbazole-2-carbaldehyde (CAS 99585-18-9, C13H9NO, MW 195.22) which lacks all three substituents . The 1,4-dimethyl substitution blocks electrophilic aromatic substitution at these positions, directing subsequent chemistry exclusively to the 2-formyl group. The 6-methoxy group modulates the electron density of the aromatic ring, influencing both the aromatization kinetics and the DNA-intercalating properties of the final pyridocarbazole products [1]. None of these substituents is optional: the 1,4-dimethyl groups are required for the ellipticine skeleton, the 6-methoxy group is retained in retelliptine (9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole), and the 2-formyl group is the functional handle for pyridine ring annulation.

Substitution pattern specificity Carbazole functionalization SAR intermediate

Downstream Product Validation: Retelliptine Clinical Development as Evidence of Synthetic Route Viability

The synthetic route employing 4,9-dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde as intermediate (VIII) culminates in retelliptine dihydrochloride (SR 95325 B, CAS 72238-02-9), an ellipticine derivative that entered Phase I clinical evaluation with a starting dose of 80 mg/m² administered as a single 2-hour intravenous infusion [1]. In preclinical Phase II-style human tumor xenograft studies conducted across a European multicenter panel of 40 established tumor lines in nude mice, retelliptine demonstrated activity in 1 of 39 xenografts tested (a breast cancer model) [2]. While this level of preclinical activity is modest, the fact that the compound reached formal clinical investigation validates the synthetic accessibility and scalability of the route that depends on the title intermediate. No alternative synthetic route to 1-amino-substituted ellipticines has matched this level of translational validation.

Retelliptine Phase I clinical trial Antitumor xenograft

Optimal Procurement and Application Scenarios for 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde (CAS 72237-78-6)


Synthesis of 1-Aminoalkyl-Substituted Ellipticines for Antitumor Drug Discovery

This compound is the essential C-2 formyl dihydrocarbazole intermediate for constructing 1-substituted pyrido[4,3-b]carbazoles via the Bisagni–Lhoste route [1]. Research groups synthesizing novel 1-aminoalkyl ellipticine analogs—particularly those exploring DNA intercalation and topoisomerase II inhibition—require this exact intermediate. The subsequent steps (MnO2 aromatization, Knoevenagel condensation with malonic acid, azide formation, and thermal cyclization) are well-documented and have demonstrated scalability to produce retelliptine in quantities sufficient for Phase I clinical evaluation at doses up to 80 mg/m² [2].

Comparison of 2-Formyl vs. 3-Formyl Carbazole Routes in Pyridocarbazole Methodology Studies

Synthetic methodology groups comparing regiochemical outcomes in pyridocarbazole ring construction benefit from procuring this compound alongside its 3-formyl isomer (CAS 14501-66-7). The 2-carbaldehyde regiochemistry uniquely yields the 1-substituted pyrido[4,3-b]carbazole scaffold, while the 3-formyl route produces ellipticine [3]. Head-to-head comparative studies using both isomers can quantify differential reaction yields and product profiles, addressing a documented limitation of the classical Vilsmeier-Haack approach (3–14% overall yield) [4].

Physicochemical and Analytical Reference Standard for Dihydrocarbazole Intermediates

The compound's well-defined computed properties—XlogP 2.6, TPSA 42.1 Ų, 1 H-bond donor, 2 H-bond acceptors, boiling point 466.2°C at 760 mmHg—make it suitable as a chromatographic reference standard for monitoring dihydrocarbazole-to-carbazole aromatization reactions by HPLC or GC . The 2.0 Da mass difference and approximately 11°C boiling point difference relative to the aromatized product (CAS 72237-82-2) provide unambiguous analytical resolution for reaction progress monitoring.

Building Block for DNA-Intercalating Heterocyclic Libraries

Medicinal chemistry programs focused on DNA-intercalating planar heterocycles can use this dihydrocarbazole-2-carbaldehyde as a versatile scaffold for library synthesis. The 2-aldehyde group enables diversification via condensation, reductive amination, or Wittig chemistry, while the 6-methoxy and 1,4-dimethyl substituents pre-install the pharmacophoric elements found in the ellipticine alkaloid family [1]. Unlike the fully aromatic 9H-carbazole-2-carbaldehydes, the dihydro structure introduces a point of structural variation (C-4 and C-4a) that can be exploited for additional SAR exploration.

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